molecular formula C12H12BrN3O B5849463 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylamide

3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylamide

Cat. No. B5849463
M. Wt: 294.15 g/mol
InChI Key: YZJPFPYIEUYCKC-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylamide, also known as BMDCA, is a chemical compound that has been widely used in scientific research for its unique properties. BMDCA is a cyanoacrylamide derivative that contains a bromine atom and a dimethylamino group on the phenyl ring. This compound has been used in a variety of research applications, including as a fluorescent probe, a cross-linking agent, and a bioconjugation reagent.

Mechanism of Action

3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylamide works by reacting with amino groups in proteins and other biomolecules. The reaction forms a covalent bond between the 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylamide molecule and the biomolecule, which can be used to study protein-protein interactions or to label proteins for detection and visualization.
Biochemical and Physiological Effects
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and stable under a variety of conditions, making it a useful tool for scientific research.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylamide is its ability to label proteins and other biomolecules for detection and visualization. 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylamide is also stable under a variety of conditions, making it a useful tool for scientific research. However, one limitation of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylamide is its potential for non-specific labeling, which can lead to false positives in experiments.

Future Directions

There are several potential future directions for research involving 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylamide. One area of interest is the development of new fluorescent probes based on the 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylamide structure. These probes could be used for a variety of imaging applications, including in vivo imaging and drug discovery. Another area of interest is the development of new cross-linking agents based on the 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylamide structure. These agents could be used to study protein-protein interactions and to stabilize protein complexes. Finally, there is potential for the use of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylamide in the development of new bioconjugation reagents, which could be used to label biomolecules for a variety of applications.

Synthesis Methods

The synthesis of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylamide involves the reaction of 3-bromo-4-(dimethylamino)phenyl isocyanate with ethyl cyanoacetate in the presence of a base catalyst. The resulting product is purified through column chromatography to obtain pure 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylamide.

Scientific Research Applications

3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylamide has been used in a variety of scientific research applications due to its unique properties. One of the major uses of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylamide is as a fluorescent probe. 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylamide can be used to label proteins, peptides, and other biomolecules, allowing for their detection and visualization in biological samples. 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylamide has also been used as a cross-linking agent to study protein-protein interactions and to stabilize protein complexes.

properties

IUPAC Name

(Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c1-16(2)11-4-3-8(6-10(11)13)5-9(7-14)12(15)17/h3-6H,1-2H3,(H2,15,17)/b9-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJPFPYIEUYCKC-UITAMQMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=C(C#N)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=C(/C#N)\C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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